11-[(Pyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-[(Pyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound features a tricyclic core with nitrogen atoms and a pyridine ring, making it a versatile candidate for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(Pyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step organic reactions. One common method includes the base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp3)–C(sp3) bonds . This transition metal-free approach provides an efficient and environmentally benign route to the desired product.
Industrial Production Methods
Techniques such as microwave-assisted synthesis and solvent-free reactions may be utilized to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
11-[(Pyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
11-[(Pyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-fibrotic properties.
Medicine: Explored for its potential therapeutic effects, including immunosuppressive activity.
Mechanism of Action
The mechanism of action of 11-[(Pyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets and pathways. For instance, its anti-fibrotic activity is linked to the inhibition of collagen production and the modulation of collagen prolyl 4-hydroxylases . The compound’s structure allows it to bind to various enzymes and receptors, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyridine rings and nitrogen atoms, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their diverse biological activities.
Imidazo[1,2-a]pyridines: Exhibiting antiviral, antibacterial, and anticancer properties.
Uniqueness
What sets 11-[(Pyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one apart is its tricyclic structure, which provides a unique scaffold for chemical modifications and biological interactions. This distinct architecture enhances its potential for developing novel therapeutic agents and materials .
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
11-(pyridin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C17H19N3O/c21-17-6-3-5-16-14-8-13(10-20(16)17)9-19(11-14)12-15-4-1-2-7-18-15/h1-7,13-14H,8-12H2 |
InChI Key |
KQQKLQDERWLHPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC=CC=N4 |
Origin of Product |
United States |
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